1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

Structural Characteristics and Nomenclature

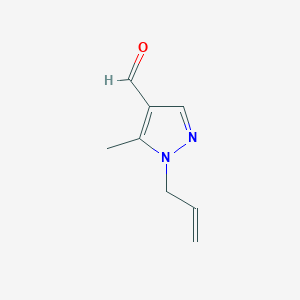

This compound exhibits a complex molecular architecture that incorporates multiple functional groups within a five-membered heterocyclic framework. The compound's systematic name, as defined by the International Union of Pure and Applied Chemistry nomenclature system, is 5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde, reflecting the precise positioning of substituents around the central pyrazole ring. The molecular structure contains three distinct functional components: an allyl group (prop-2-enyl) attached to nitrogen-1, a methyl substituent at carbon-5, and an aldehyde functionality at carbon-4 of the pyrazole core. The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=C(C=NN1CC=C)C=O, which provides a compact description of its connectivity.

The three-dimensional molecular geometry of this compound demonstrates characteristic features of substituted pyrazoles, with the heterocyclic ring maintaining planarity typical of aromatic systems. According to X-ray crystallographic studies of related pyrazole derivatives, the carbon-nitrogen distances within the ring structure are approximately 1.33 Ångströms, consistent with aromatic character. The allyl substituent at nitrogen-1 introduces conformational flexibility to the molecule, while the aldehyde group at carbon-4 provides a reactive site for further chemical transformations. The methyl group at carbon-5 contributes to the compound's steric profile and electronic properties, influencing both its physical characteristics and chemical behavior.

Physical property data reveals important characteristics of this compound's behavior under various conditions. The molecular weight of 150.18 grams per mole positions it within the range typical for small organic molecules with potential pharmaceutical relevance. Computational studies indicate a density of 1.04 grams per cubic centimeter, reflecting the compact nature of the substituted heterocyclic structure. The compound exhibits a boiling point of 256.7 degrees Celsius at 760 millimeters of mercury pressure, indicating moderate volatility that facilitates purification and handling procedures. The flash point of 109 degrees Celsius provides important safety considerations for laboratory handling and storage protocols.

Table 1: Physical and Chemical Properties of this compound

Historical Development in Heterocyclic Chemistry

The development of pyrazole carbaldehyde chemistry traces its origins to the foundational work in heterocyclic chemistry established in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature that continues to define this important class of heterocyclic compounds. In the classical synthesis approach developed by German chemist Hans von Pechmann in 1898, pyrazole was successfully synthesized from acetylene and diazomethane, providing the fundamental methodological framework for subsequent pyrazole derivative preparation. These early synthetic achievements laid the groundwork for the extensive development of substituted pyrazole compounds, including carbaldehyde derivatives.

The emergence of pyrazole carbaldehyde compounds as synthetically important intermediates occurred through the application of formylation reactions to pyrazole substrates. The Vilsmeier-Haack reaction became particularly significant in this context, providing a reliable method for introducing aldehyde functionality into pyrazole rings. Research published in comprehensive reviews has demonstrated that pyrazole-4-carbaldehydes can be efficiently prepared through various synthetic approaches, including oxidation of corresponding alcohols and direct formylation reactions. The development of these synthetic methodologies has enabled the preparation of increasingly complex substituted pyrazole carbaldehydes, including compounds with allyl and methyl substituents.

Historical research into pyrazole derivatives has revealed their significant biological activity profiles, which have driven continued interest in their synthesis and characterization. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a naturally occurring pyrazole compound, demonstrating the biological relevance of this heterocyclic system. Subsequent decades have witnessed extensive research into pyrazole derivatives, with particular emphasis on their anti-inflammatory, analgesic, and anticancer properties. The development of celecoxib as a selective cyclooxygenase-2 inhibitor exemplifies the pharmaceutical importance of pyrazole derivatives and has stimulated continued research into novel substituted pyrazoles.

The evolution of synthetic methods for pyrazole carbaldehyde preparation has incorporated increasingly sophisticated approaches, including microwave-assisted synthesis and environmentally friendly reaction conditions. Research has shown that various substitution patterns on the pyrazole ring can be achieved through careful selection of starting materials and reaction conditions. The development of regioselective synthetic methods has enabled the preparation of specifically substituted pyrazole carbaldehydes, including those with precise positioning of allyl and methyl groups. These advances in synthetic methodology have facilitated the preparation of this compound and related compounds for research applications.

Position in Pyrazole Carbaldehyde Derivatives

This compound occupies a unique position within the broader family of pyrazole carbaldehyde derivatives, distinguished by its specific substitution pattern and resulting chemical properties. The compound represents one member of a diverse class of heterocyclic carbaldehydes that have gained significant attention in synthetic organic chemistry and pharmaceutical research. Comparative analysis with other pyrazole carbaldehyde derivatives reveals the distinctive features imparted by the allyl and methyl substituents. For instance, 1-methyl-1H-pyrazole-4-carbaldehyde, bearing only a methyl group at nitrogen-1, exhibits different reactivity patterns and physical properties compared to the allyl-substituted analog.

The substitution pattern in this compound provides unique synthetic opportunities not available in simpler pyrazole carbaldehyde derivatives. The presence of the allyl group at nitrogen-1 introduces additional reactivity through the terminal alkene functionality, enabling participation in various addition reactions and polymerization processes. Research has demonstrated that allyl-substituted heterocycles can undergo ring-closing metathesis reactions and other transformations that expand their synthetic utility. The methyl group at carbon-5 influences the electronic properties of the pyrazole ring and affects the reactivity of the aldehyde functionality, potentially altering reaction rates and selectivity compared to unsubstituted analogs.

Structural comparison with related pyrazole carbaldehyde compounds reveals the influence of substitution patterns on molecular properties. Studies of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have shown that substituent effects significantly impact both chemical reactivity and biological activity. The electron-donating properties of the methyl group at carbon-5 in this compound may enhance the nucleophilicity of the pyrazole ring, potentially affecting electrophilic substitution reactions. The allyl substituent introduces steric considerations that may influence the compound's ability to participate in certain chemical transformations or biological interactions.

Table 2: Comparative Analysis of Selected Pyrazole Carbaldehyde Derivatives

The positioning of this compound within pyrazole carbaldehyde chemistry is further defined by its potential applications in synthetic transformations. Research has shown that pyrazole carbaldehydes serve as versatile intermediates in the preparation of various heterocyclic systems, including oxadiazoles, thiazoles, and other fused ring compounds. The specific substitution pattern in this compound may enable selective transformations that are not possible with other pyrazole carbaldehyde derivatives. The aldehyde functionality provides a reactive site for condensation reactions, oxidation to carboxylic acids, and reduction to primary alcohols, while the allyl group offers opportunities for alkene chemistry.

Properties

IUPAC Name |

5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBVKFJTRDGXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389799 | |

| Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957313-16-5 | |

| Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization under Acidic Conditions

The pyrazole ring is commonly formed by cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-diketones. Acidic media facilitate ring closure and stabilize intermediates. For this compound, the allyl group can be introduced via allylation of the pyrazole nitrogen after ring formation or by starting with allyl-substituted precursors.

Vilsmeier-Haack Formylation

The aldehyde group at the 4-position is typically introduced using the Vilsmeier-Haack reaction, which involves the reaction of pyrazole derivatives with a Vilsmeier reagent generated from phosphoryl chloride and dimethylformamide (DMF). This method is widely used for formylation of N-alkylpyrazoles and has been demonstrated to provide good yields and regioselectivity.

Allylation Techniques

The allyl group at the 1-position can be introduced by:

- N-allylation of the pyrazole ring using allyl halides under basic conditions.

- Use of allyl-substituted hydrazine or carbonyl precursors in the initial cyclization step.

These methods ensure selective substitution at the nitrogen atom without affecting the aldehyde group.

Summary Table of Preparation Methods

Research Findings and Optimization

- The Vilsmeier-Haack reaction is the most reliable and commonly used method for formylation of pyrazoles, providing high regioselectivity for the 4-position aldehyde group.

- Cyclization under acidic conditions is essential for efficient ring closure and purity of the pyrazole core.

- Allylation reactions require careful control of reaction conditions to avoid side reactions, especially in the presence of sensitive aldehyde groups.

- Alternative oxidation methods, such as oxidation of corresponding alcohols, have been reported for related pyrazole carbaldehydes but are less documented for this specific compound.

Notes on Characterization and Purity

Synthesized this compound is typically characterized by:

Chemical Reactions Analysis

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde has been investigated for its diverse applications in scientific research:

Medicinal Chemistry

The compound is being explored for its potential anti-inflammatory and anticancer properties. Pyrazole derivatives are known for their pharmacological activities, and studies have indicated that similar compounds can inhibit inflammatory markers and tumor growth effectively. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α, suggesting strong anti-inflammatory potential .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with diverse functional groups .

Agrochemicals

The compound is utilized in the synthesis of agrochemicals such as fungicides and herbicides. Its ability to enhance crop protection makes it a crucial component in agricultural chemistry, contributing to improved yield and pest resistance .

Case Studies and Research Findings

Research on pyrazole derivatives has provided insights into the potential applications of this compound:

Anti-inflammatory Activity

Studies have demonstrated that certain pyrazole derivatives exhibit significant inhibition of inflammatory markers like TNF-α, indicating strong anti-inflammatory potential .

Antimicrobial Properties

Similar compounds have shown substantial antimicrobial activity against various pathogens when tested against standard drugs, suggesting that this compound may also possess similar properties .

Antitumor Effects

Research indicates that some pyrazoles can inhibit tumor growth effectively. Preliminary studies suggest that derivatives like this compound may also exhibit anticancer properties .

Mechanism of Action

The mechanism of action of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and chemical properties depending on substituent variations at the 1-, 3-, and 5-positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazole-4-carbaldehydes

Key Observations

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., -Cl, -CHO): Enhance electrophilic substitution reactivity. For example, 5-chloro derivatives (e.g., CAS 77509-93-4) are precursors for nucleophilic aromatic substitution, enabling phenoxy or alkoxy group introductions . Allyl and Propargyl Groups: Improve solubility and serve as click chemistry handles. The allyl group in 1-allyl-5-methyl derivatives facilitates further functionalization via thiol-ene reactions .

Biological Activity: Antibacterial Properties: 3-Methyl-5-phenoxy-1-phenyl derivatives exhibit activity against Gram-positive bacteria due to the phenoxy group’s lipophilicity, enhancing membrane penetration . Anti-Inflammatory Potential: Pyrazole-4-carbaldehydes with aryl groups (e.g., 1-phenyl) show COX-2 inhibition in preliminary assays .

Synthetic Methodologies: Vilsmeier-Haack Reaction: Widely used for introducing the formyl group at the 4-position, as seen in 1-aryl-5-chloro-3-methyl derivatives . Nucleophilic Substitution: Key for modifying the 5-position (e.g., replacing -Cl with -OPh in 3-methyl-5-phenoxy derivatives) .

Crystallographic Insights: Planarity of the Pyrazole Ring: X-ray studies (e.g., 3-methyl-5-phenoxy-1-phenyl derivative) reveal near-planar pyrazole rings with dihedral angles <75° relative to aryl substituents, influencing π-π stacking in crystal packing . Weak Intermolecular Interactions: C—H···π interactions stabilize crystal structures, as observed in 1-phenyl derivatives .

Notes on Analytical and Computational Tools

- Refinement Software : SHELXL () is the gold standard for crystal structure refinement, ensuring accuracy in bond length/angle measurements for pyrazole derivatives.

- Visualization : ORTEP-3 () aids in 3D structure representation, critical for analyzing substituent conformations.

- Purity and Availability : Commercial suppliers (e.g., Kanto Reagents) provide high-purity (>95%) pyrazole-4-carbaldehydes, verified via HPLC and GC .

Biological Activity

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an allyl group at the 1-position and an aldehyde functional group at the 4-position. The molecular formula is , and it is characterized by its unique reactivity due to the presence of both the allyl and aldehyde groups. These functional groups can influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Compounds in this class are known for their anti-inflammatory , antimicrobial , and anticancer properties. The following summarizes key findings related to these activities:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes. For instance, studies indicate that certain pyrazoles can reduce nitric oxide production and inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .

Antimicrobial Activity

Pyrazoles exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial efficacy .

Anticancer Activity

Pyrazole derivatives have been investigated for their potential as anticancer agents. They have demonstrated inhibitory effects on several cancer cell lines by targeting specific pathways involved in tumor progression. Notably, some studies have highlighted their ability to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are implicated in various cancers .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors to modulate signaling pathways that affect cell growth and inflammation.

- Reactive Oxygen Species (ROS) Scavenging : Some pyrazoles have been shown to reduce oxidative stress by scavenging ROS, contributing to their protective effects against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their potential applications:

Q & A

Q. What are the established synthetic methodologies for 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack reactions or nucleophilic substitution . For example:

- The Vilsmeier-Haack reaction is commonly used to introduce the aldehyde group at the 4-position of pyrazole rings. Starting from 3-methyl-1-allyl-1H-pyrazol-5(4H)-one, the reaction with POCl₃ and DMF yields the carbaldehyde derivative .

- To introduce the allyl group, nucleophilic substitution of a chloro-substituted precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with allyl bromide in the presence of a base like K₂CO₃ is effective .

Q. What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy confirms the presence of the aldehyde group (C=O stretch at ~1700 cm⁻¹) and allyl C-H vibrations .

- ¹H and ¹³C NMR identify substituents: the allyl group shows characteristic vinyl protons (δ 5.0–6.0 ppm) and the aldehyde proton appears as a singlet at δ ~9.8 ppm .

- X-ray crystallography resolves regiochemistry and confirms the planar geometry of the pyrazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges during allyl group introduction be addressed?

Regioselectivity in nucleophilic substitution (e.g., replacing chloro with allyl) depends on:

- Reaction conditions : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ or Cs₂CO₃ improve substitution efficiency .

- Electronic effects : Electron-withdrawing groups (e.g., aldehyde at C4) activate the pyrazole ring for substitution at C5. Steric hindrance from the allyl group must be minimized through stepwise optimization .

Q. What are the common byproducts in the synthesis, and how are they analyzed?

- Over-oxidation : The aldehyde group may oxidize to carboxylic acid under harsh conditions. This is monitored via TLC or HPLC and mitigated by controlling reaction time/temperature .

- Dimerization : Allyl groups can undergo unintended coupling via radical pathways. LC-MS or GC-MS identifies dimers, and inert atmospheres (N₂/Ar) suppress this .

- Regioisomers : Competing substitution at C3 instead of C5 is detected via NOESY NMR or X-ray diffraction .

Q. How do computational methods predict the reactivity of this compound in heterocyclic synthesis?

- DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic or nucleophilic attacks. For example, the LUMO of the aldehyde group indicates susceptibility to nucleophilic additions .

- Molecular docking evaluates interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced bioactivity .

Q. What strategies improve the stability of this compound during storage?

- Refrigeration (2–8°C) in airtight containers prevents hydrolysis of the aldehyde group .

- Desiccants (e.g., silica gel) mitigate moisture-induced degradation.

- UV-opaque packaging avoids photolytic decomposition of the allyl group .

Methodological Considerations

Q. How are reaction intermediates monitored in multi-step syntheses?

- In-situ FTIR tracks aldehyde formation during Vilsmeier-Haack reactions.

- Quenching and HPLC analysis at each step quantifies intermediates (e.g., 5-chloro precursors) .

Q. What analytical techniques resolve contradictions in spectral data?

- 2D NMR (COSY, HSQC) distinguishes overlapping signals in crowded spectra (e.g., allyl vs. pyrazole protons) .

- Single-crystal XRD provides definitive structural validation when NMR/IR data are ambiguous .

Applications in Heterocyclic Chemistry

Q. How is this compound used to synthesize fused heterocycles?

- Cyclocondensation : Reacting with hydrazines or hydroxylamine forms pyrazolo[3,4-c]pyrazoles or isoxazoles, respectively. Solvent choice (e.g., ethanol vs. DMF) controls reaction pathways .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups at C5 for diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.